molecular formula C22H22N2O5S B11123821 N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide

N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11123821
M. Wt: 426.5 g/mol
InChI Key: FXLTZKVVEIRPDB-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a phenoxyphenyl group, and a sulfamoyl group attached to a phenyl ring. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenol derivative with a halogenated benzene compound through a nucleophilic aromatic substitution reaction.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with a sulfonamide derivative under controlled conditions.

    Acetylation: Finally, the acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

N-{2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide: This compound has a similar structure but differs in the position of the ethoxy group.

    N-{2-ethoxy-5-[(4-trifluoromethylphenyl)sulfamoyl]phenyl}acetamide: This compound contains a trifluoromethyl group instead of a phenoxy group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-ethoxy-5-[(4-phenoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H22N2O5S/c1-3-28-22-14-13-20(15-21(22)23-16(2)25)30(26,27)24-17-9-11-19(12-10-17)29-18-7-5-4-6-8-18/h4-15,24H,3H2,1-2H3,(H,23,25)

InChI Key

FXLTZKVVEIRPDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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